molecular formula C14H16N4O2 B2881574 methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate CAS No. 2411636-91-2

methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate

Cat. No.: B2881574
CAS No.: 2411636-91-2
M. Wt: 272.308
InChI Key: DMJDAYVXBYXCSP-UHFFFAOYSA-N
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Description

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a complex organic compound that features a pyrazole ring and a pyrrolidine ring attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinate core, followed by the introduction of the pyrazole and pyrrolidine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(1H-pyrazol-1-yl)nicotinate
  • Methyl 2-(pyrrolidin-1-yl)nicotinate
  • 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)pyridine

Uniqueness

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is unique due to the presence of both pyrazole and pyrrolidine rings, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 252.30 g/mol

The structure includes a pyrrolidine ring and a pyrazole moiety, which are known to influence biological activity significantly.

Research indicates that this compound may interact with various biological targets. The presence of the pyrazole ring suggests potential activity as an enzyme inhibitor or receptor modulator. Notably, compounds with similar structures have been shown to inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.

Pharmacological Effects

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit a range of pharmacological effects:

  • Cardiotonic Activity : Some analogs have shown significant cardiotonic effects by inhibiting PDE3A, leading to increased cardiac contractility without significantly affecting heart rate .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes:

Enzyme IC50 (μM) Comments
PDE3A0.24Potent inhibition observed
PDE3B2.34Less potent compared to PDE3A

These results suggest that the compound could serve as a lead for developing new cardiotonic agents.

In Vivo Studies

In vivo studies on related compounds have shown promising results regarding safety and efficacy. For instance, in toxicity studies involving Swiss albino mice, certain derivatives were found to be non-toxic at doses up to 100 mg/kg over 28 days . This highlights the potential for further development in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound Biological Activity Reference
Methyl 6-(1H-pyrazol-1-yl)nicotinatePDE inhibition
2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)thiazole derivativesCardiotonic activity
Urea-containing derivativesNAMPT activation

This table highlights the diverse biological activities associated with similar pyrazole-based compounds, suggesting a broader pharmacological potential.

Properties

IUPAC Name

methyl 6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-20-14(19)11-5-6-12(18-10-4-7-15-18)16-13(11)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDAYVXBYXCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)N2C=CC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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